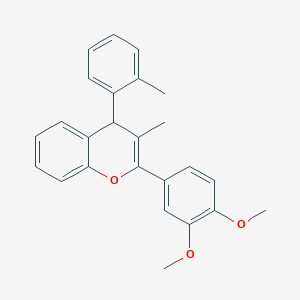![molecular formula C20H24N2O4S B11595156 ethyl {4-[(Z)-(1-cyclohexyl-5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}acetate](/img/structure/B11595156.png)
ethyl {4-[(Z)-(1-cyclohexyl-5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{4-[(Z)-(1-cyclohexyl-5-oxo-2-thioxoimidazolidin-4-ylidene)méthyl]phénoxy}acétate d’éthyle est un composé organique complexe avec une structure fascinante. Décomposons-le:
Groupe éthyle: Le groupe éthyle (C₂H₅) est lié à l’atome d’oxygène.
Groupe phénoxy: Le groupe phénoxy (C₆H₅O) est dérivé du phénol (C₆H₅OH).
Imidazolidin-4-ylidene: Cette partie de la molécule contient un cycle imidazolidin-4-ylidene, qui contribue à ses propriétés uniques.
Méthodes De Préparation
Voies de synthèse:: La synthèse de l’{4-[(Z)-(1-cyclohexyl-5-oxo-2-thioxoimidazolidin-4-ylidene)méthyl]phénoxy}acétate d’éthyle implique plusieurs étapes. Une approche courante est la réaction entre l’acide phénoxyacétique et le dérivé imidazolidin-4-ylidene correspondant. L’estérification de l’acide phénoxyacétique avec de l’éthanol donne le composé désiré.
Production industrielle:: Alors que les méthodes de production à l’échelle industrielle peuvent varier, la voie de synthèse reste cohérente. L’optimisation des conditions de réaction, des catalyseurs et des étapes de purification garantit une production efficace.
Analyse Des Réactions Chimiques
Réactions::
Estérification: L’étape initiale implique la réaction de l’acide phénoxyacétique avec de l’éthanol pour former l’ester.
Réactions de substitution: L’{4-[(Z)-(1-cyclohexyl-5-oxo-2-thioxoimidazolidin-4-ylidene)méthyl]phénoxy}acétate d’éthyle peut subir des réactions de substitution nucléophile.
Oxydation/Réduction: Selon les conditions de réaction, il peut subir des processus d’oxydation ou de réduction.
Éthanol (C₂H₅OH): Utilisé pour l’estérification.
Nucléophiles: Impliqués dans les réactions de substitution.
Agents oxydants/réducteurs: Pour les réactions d’oxydation/réduction.
4. Applications de la recherche scientifique
L’{4-[(Z)-(1-cyclohexyl-5-oxo-2-thioxoimidazolidin-4-ylidene)méthyl]phénoxy}acétate d’éthyle trouve des applications dans divers domaines:
Médecine: Investigé pour ses effets thérapeutiques potentiels en raison de sa structure unique.
Chimie: Utilisé comme réactif en synthèse organique.
Industrie: Employé dans la production de produits chimiques de spécialité.
Applications De Recherche Scientifique
ETHYL 2-(4-{[(4Z)-1-CYCLOHEXYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)ACETATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Le mécanisme d’action du composé reste un domaine de recherche actif. Il interagit probablement avec des cibles moléculaires ou des voies spécifiques, influençant les processus cellulaires.
Comparaison Avec Des Composés Similaires
Alors que l’{4-[(Z)-(1-cyclohexyl-5-oxo-2-thioxoimidazolidin-4-ylidene)méthyl]phénoxy}acétate d’éthyle est distinctif, des composés similaires comprennent:
Propriétés
Formule moléculaire |
C20H24N2O4S |
|---|---|
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
ethyl 2-[4-[(Z)-(1-cyclohexyl-5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]phenoxy]acetate |
InChI |
InChI=1S/C20H24N2O4S/c1-2-25-18(23)13-26-16-10-8-14(9-11-16)12-17-19(24)22(20(27)21-17)15-6-4-3-5-7-15/h8-12,15H,2-7,13H2,1H3,(H,21,27)/b17-12- |
Clé InChI |
LUEARWPWUALGGI-ATVHPVEESA-N |
SMILES isomérique |
CCOC(=O)COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)N2)C3CCCCC3 |
SMILES canonique |
CCOC(=O)COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)C3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methoxyethyl 6-[3-methoxy-4-(3-methylbutoxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11595073.png)
![(5E)-3-(2-fluorobenzyl)-5-[4-(prop-2-en-1-yloxy)benzylidene]imidazolidine-2,4-dione](/img/structure/B11595077.png)
![5-(4-Benzylpiperidin-1-yl)-2-[(2-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11595079.png)
![(5Z)-5-{2-[(4-chlorobenzyl)oxy]benzylidene}-3-cyclohexyl-2-thioxoimidazolidin-4-one](/img/structure/B11595083.png)
![N-(4-bromophenyl)-3-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]propanamide](/img/structure/B11595091.png)
![2-[(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)amino]-2-oxoethyl morpholine-4-carbodithioate](/img/structure/B11595098.png)
![(5Z)-5-[4-(dimethylamino)benzylidene]-3-propyl-2-thioxoimidazolidin-4-one](/img/structure/B11595105.png)
![N-butyl-4,4-dimethyl-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11595112.png)
![(2E)-2-[(4-chlorophenyl)sulfonyl]-3-[2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B11595118.png)
![(5Z)-5-{4-[(4-bromobenzyl)oxy]benzylidene}-3-cyclohexyl-1-methyl-2-thioxoimidazolidin-4-one](/img/structure/B11595124.png)
![(2E)-3-[2-(4-bromophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-cyclohexylprop-2-enamide](/img/structure/B11595132.png)
![(2E)-3-[2-(4-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(piperidin-1-ylcarbonyl)prop-2-enenitrile](/img/structure/B11595136.png)

![1'-(morpholin-4-ylcarbonyl)-3'H-spiro[cyclohexane-1,5'-pyrrolo[2,1-a]isoquinoline]-2',3'(6'H)-dione](/img/structure/B11595141.png)
